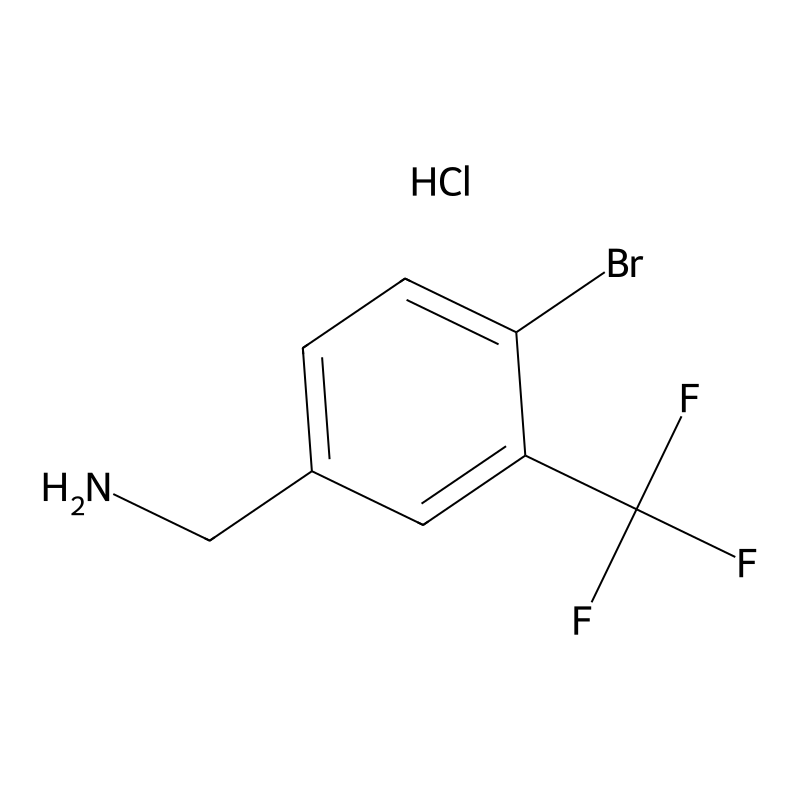

4-Bromo-3-(trifluoromethyl)benzylamine HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Precursor for Organic Synthesis

(4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride can be used as a precursor for the synthesis of other organic compounds. Its reactive amine group and the presence of the bromo and trifluoromethyl substituents make it a versatile building block for various organic transformations.

One example is its use in the preparation of 2,5-dibromo-3-(trifluoromethyl)benzene and 2-bromo-5-iodo-3-(trifluoromethyl)benzene. These compounds are valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science [1].

Source

[1] Sigma-Aldrich. 4-Bromo-3-(trifluoromethyl)aniline 98%

Potential for Medicinal Chemistry Research

The specific biological activity of (4-bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride itself has not been extensively explored in scientific research. However, its structural similarity to other aromatic amines with established biological activities suggests potential for further investigation.

For example, some aromatic amines have been identified as ligands for various receptors, which are molecules involved in cellular signaling. This raises the possibility that (4-bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride could also interact with specific receptors, potentially leading to the development of new drugs or therapeutic agents. However, further research is needed to explore this possibility.

Note:

- Ligand: A molecule that binds to another molecule (receptor) without causing a permanent change in its structure.

- Receptor: A molecule on the surface of a cell that binds to specific signaling molecules (ligands).

4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride is a chemical compound with the molecular formula C₈H₈BrClF₃N and a molecular weight of 290.51 g/mol. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine functional group, making it a versatile building block in organic synthesis. This compound is particularly valued for its reactivity and ability to introduce specific functional groups into larger molecules, enhancing their biological activity and pharmacokinetic properties .

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for the substitution of the bromine atom.

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

- Formation of Salts: The hydrochloride form indicates that it can readily form salts with acids, which is useful for purification and solubility enhancement .

Several methods exist for synthesizing 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride:

- Direct Bromination: Starting from 3-(trifluoromethyl)benzylamine, bromination can be achieved using bromine or brominating agents under controlled conditions.

- Nucleophilic Substitution: The reaction of 3-(trifluoromethyl)benzyl chloride with ammonia or an amine source can yield the desired amine product, followed by treatment with hydrochloric acid to form the hydrochloride salt.

- Multi-step Synthesis: This may involve the introduction of the trifluoromethyl group through specialized reagents like trifluoromethylating agents followed by amination .

4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride finds application in:

- Pharmaceutical Development: As a building block for synthesizing new drug candidates.

- Material Science: In the creation of polymers and materials with tailored properties.

- Chemical Synthesis: As a reagent in various organic reactions to form complex molecules .

Interaction studies involving 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride focus on its reactivity with other chemical entities. These studies help understand its role in various synthetic pathways and its potential interactions with biological targets. Such investigations are crucial for assessing its safety profile and efficacy as a pharmaceutical agent. Comprehensive interaction studies are necessary to detail its behavior in different chemical environments .

Several compounds share structural similarities with 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)aniline | C₈H₈BrF₃N | Different position of bromine |

| 3-Bromo-4-(trifluoromethyl)aniline | C₈H₈BrF₃N | Different position of bromine |

| 4-Chloro-3-(trifluoromethyl)benzylamine | C₈H₈ClF₃N | Chlorine instead of bromine |

| 4-Iodo-3-(trifluoromethyl)benzylamine | C₈H₈BrF₃N | Iodine instead of bromine |

Uniqueness

The uniqueness of 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride lies in its specific combination of functional groups and substituents, particularly the trifluoromethyl group, which enhances its chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

Direct bromination of trifluoromethylbenzene derivatives represents a fundamental approach for synthesizing 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride precursors. The presence of the electron-withdrawing trifluoromethyl group significantly influences the regioselectivity and reactivity patterns during electrophilic aromatic substitution reactions [3] .

Research has demonstrated that brominated trifluoromethylbenzenes can be efficiently prepared through liquid-phase bromination systems where bromine and chlorine coexist, achieving high selectivity and conversion rates while maintaining low corrosiveness to metal reaction vessels [3]. This approach provides superior control over the bromination process compared to traditional methods using elemental bromine alone.

Table 1: Direct Bromination Conditions for Trifluoromethylbenzene Derivatives

| Starting Material | Brominating Agent | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| 1-Nitro-3-(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin | 25-40°C, H₂SO₄, DCM | 70-80 | High regioselectivity |

| 1-Nitro-3-(trifluoromethyl)benzene | N-Bromosuccinimide | 25-40°C, acidic medium | 70-80 | Minimal polybromination |

| Trifluoromethylbenzene | Br₂/Cl₂ system | Liquid phase, controlled temp | >80 | High conversion |

The utilization of 1,3-dibromo-5,5-dimethylhydantoin and N-bromosuccinimide as brominating agents has proven particularly effective for achieving regioselective bromination at desired positions . These reagents release electrophilic bromine species in acidic media, enhancing both selectivity and yield while minimizing the formation of polybrominated byproducts.

The strong acid-mediated bromination mechanism involves protonation of the nitro-substituted aromatic ring, which activates it toward electrophilic bromination at specific positions . This approach avoids the generation of hydrogen bromide or free bromine, which can lead to reduced selectivity or unwanted side reactions.

Nitrile Reduction Pathways Using Borane Complexes

Nitrile reduction using borane complexes represents a versatile and efficient pathway for synthesizing primary amines, including benzylamine derivatives. Recent developments in titanium tetrachloride-activated nitrile reductions have demonstrated exceptional utility for preparing 4-Bromo-3-(trifluoromethyl)benzylamine precursors [5] [20].

The titanium tetrachloride-ammonia borane system operates effectively at room temperature, providing a safe and mild alternative to traditional reduction methods [5]. This approach achieves the reduction of aromatic and aliphatic nitriles with excellent yields following simple acid-base workup procedures.

Table 2: Borane Complex Reduction Systems for Nitrile-to-Amine Conversion

| Reducing System | Activation Method | Temperature | Solvent | Yield Range (%) | Reaction Time |

|---|---|---|---|---|---|

| Ammonia-borane/TiCl₄ | Molar equivalent TiCl₄ | Room temperature | Diethyl ether | 70-95 | 4-24 hours |

| Borane-tetrahydrofuran | Direct reduction | Elevated | THF | 60-85 | 6-12 hours |

| Borane-dimethyl sulfide | Direct reduction | Moderate | Inert solvent | 65-80 | 8-16 hours |

Research findings indicate that the titanium tetrachloride activation mechanism involves coordination of the nitrile group to the Lewis acidic titanium center, facilitating subsequent hydride delivery from the ammonia-borane complex [5] [20]. This activation significantly enhances the electrophilicity of the nitrile carbon, enabling efficient reduction under mild conditions.

The borane-catalyzed hydroboration approach has also emerged as a sustainable alternative, utilizing B-N/B-H transborylation mechanisms to achieve nitrile reduction [19]. This method demonstrates good yields ranging from 48-95% with excellent chemoselectivity, tolerating various functional groups including esters, nitro groups, and sulfones.

Multi-Step Functionalization Approaches

Multi-step functionalization strategies provide comprehensive routes for synthesizing 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride through sequential transformation of readily available starting materials. These approaches typically involve systematic introduction of functional groups in a predetermined sequence to achieve optimal regioselectivity and yield [2] [6].

A well-established four-step industrial synthesis begins with m-chlorobenzotrifluoride and proceeds through nitration, ammoniation, bromination, and deamination sequences . This methodology offers significant advantages including reduced environmental impact and improved operational efficiency compared to traditional diazotization procedures.

Table 3: Multi-Step Synthesis Parameters for Aromatic Functionalization

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Nitration | Electrophilic substitution | HNO₃/H₂SO₄ | Standard nitration | 80-90 | Position-selective |

| 2. Ammoniation | Nucleophilic substitution | NH₃ or NH₄OH | Elevated temperature | 75-85 | Chloride displacement |

| 3. Bromination | Electrophilic substitution | NBS or DBI | Controlled conditions | 70-80 | Regioselective |

| 4. Deamination | Nitrite ester mediated | Nitrite esters | Polar aprotic solvent | 70-80 | No low temperature required |

The polymer-assisted solution-phase synthesis methodology has demonstrated exceptional utility for multi-step library synthesis of functionalized benzylamine derivatives [6]. This approach utilizes sequestering resins for reactant removal and employs resin capture/release strategies to achieve high-yielding, multi-step sequences with average purities of 80% over four-step sequences.

Alternative approaches involve reductive amination pathways starting from benzaldehyde precursors [11] [33]. The indirect reductive amination strategy using aqueous ammonia as nitrogen source produces hydrobenzamide intermediates, which subsequently undergo sodium borohydride reduction to yield primary and secondary benzylamine mixtures.

Catalytic Systems for Regioselective Bromination

Catalytic systems for regioselective bromination have evolved significantly, offering enhanced control over product distribution and reaction efficiency. Palladium-catalyzed methodologies represent particularly advanced approaches for achieving site-selective halogenation of aromatic compounds [15] [21] [22].

Palladium-catalyzed regioselective bromination using N-bromosuccinimide demonstrates exceptional selectivity, achieving greater than 99:1 ortho-selectivity in symmetrical aromatic azo compounds [21]. The reaction proceeds efficiently at room temperature or 50°C using 5 mol% palladium diacetate and 0.5 equivalents of p-toluenesulfonic acid.

Table 4: Catalytic Bromination Systems and Their Performance Metrics

| Catalyst System | Substrate Class | Selectivity | Temperature | Yield (%) | Special Features |

|---|---|---|---|---|---|

| Pd(OAc)₂/p-TsOH | Aromatic azo compounds | >99:1 ortho | RT-50°C | 70-90 | High regioselectivity |

| Zeolite/Br₂ | Mono-substituted aromatics | Para-selective | Moderate | 80-95 | Reusable catalyst |

| Cu(NO₃)₂/HBr/O₂ | General aromatics | Variable | Controlled | 70-85 | In situ Br₂ generation |

Zeolite-catalyzed bromination systems provide highly efficient and selective electrophilic bromination of simple aromatic compounds with excellent para-selectivity [7]. These heterogeneous catalysts offer the advantage of reusability and reduced environmental impact compared to homogeneous systems.

The mechanistic understanding of palladium-mediated aromatic bromination has been significantly advanced through X-ray snapshot observations of reaction centers during the transformation process [15]. These studies reveal that aryl-palladium(II) species undergo conversion to brominated products through transient aryl-palladium(II)-bromide intermediates.

Solvent Effects and Reaction Optimization Studies

Solvent selection plays a crucial role in optimizing synthetic methodologies for 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride preparation. The relationship between solvent polarity and reaction rates significantly influences both conversion efficiency and product selectivity [13] [23] [25].

Polar aprotic solvents demonstrate superior performance for many aromatic substitution reactions due to their ability to stabilize ionic intermediates while avoiding competitive proton transfer processes [26]. Dimethyl sulfoxide, acetonitrile, and dimethylformamide represent particularly effective choices for electrophilic aromatic substitution reactions.

Table 5: Solvent Effects on Reaction Performance and Optimization Parameters

| Solvent | Dielectric Constant | Reaction Rate Enhancement | Selectivity Impact | Environmental Score |

|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | High | Excellent | Problematic |

| Acetonitrile | 38.3 | Moderate-High | Good | Acceptable |

| Dimethylformamide | 36.7 | High | Excellent | Problematic |

| Ethanol | 24.3 | Moderate | Good | Recommended |

| Dichloromethane | 9.08 | Low-Moderate | Variable | Limited use |

Research indicates that highly polar solvents accelerate nucleophilic substitution reactions by stabilizing reactive intermediates and facilitating transition state formation [13]. Conversely, non-polar solvents typically result in diminished reaction rates, highlighting the critical importance of solvent-solute interactions in determining reaction outcomes.

Optimization studies utilizing comprehensive reaction condition spreadsheets have demonstrated the ability to predict optimal solvent systems based on linear solvation energy relationships [25]. These approaches enable systematic evaluation of solvent greenness scores alongside reaction efficiency metrics to identify environmentally sustainable synthetic protocols.

The implementation of automated optimization algorithms has revolutionized solvent selection processes, enabling rapid identification of optimal reaction conditions through minimal experimental investment [23] [29]. Bayesian optimization techniques can efficiently explore multidimensional parameter spaces to maximize yield while minimizing environmental impact and resource consumption.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution reactions involving 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride are significantly influenced by the presence of both the bromine atom and the trifluoromethyl group. The trifluoromethyl substituent acts as a powerful electron-withdrawing group, fundamentally altering the electronic characteristics of the aromatic ring and subsequent reaction pathways [2].

The mechanism proceeds through the formation of a sigma complex intermediate, where the electrophile forms a covalent bond with one carbon atom of the aromatic ring, temporarily disrupting the aromatic system [3] [4]. In the case of trifluoromethyl-substituted benzenes, the electron-withdrawing nature of the CF₃ group significantly stabilizes the sigma complex when substitution occurs at the meta position relative to the trifluoromethyl group [5].

Kinetic studies demonstrate that the presence of the trifluoromethyl group dramatically reduces the overall reactivity of the aromatic ring compared to unsubstituted benzenes [6] [5]. The rate constants for electrophilic substitution reactions are typically decreased by factors of 10-100 compared to benzene, reflecting the deactivating influence of the electron-withdrawing trifluoromethyl substituent [7] [8].

The regioselectivity observed in these reactions follows predictable patterns based on electronic effects. The trifluoromethyl group directs incoming electrophiles to the meta position through resonance stabilization of the intermediate sigma complex [4]. This meta-directing effect is so pronounced that it can override the influence of other substituents on the aromatic ring, making the compound highly regioselective in electrophilic aromatic substitution reactions [6].

Temperature-dependent kinetic studies reveal activation energies ranging from 15-25 kcal/mol for electrophilic bromination of trifluoromethyl-substituted aromatics, significantly higher than those observed for electron-rich aromatic compounds [7] [9]. The increased activation barrier reflects the reduced nucleophilicity of the aromatic ring due to electron withdrawal by the trifluoromethyl group.

Radical-Mediated Bromination Pathways

Radical bromination of 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride follows distinct mechanistic pathways compared to electrophilic aromatic substitution. The benzylic position represents the primary site of radical attack due to the inherent weakness of benzylic carbon-hydrogen bonds and the stability of the resulting benzylic radicals [10] [11] [12].

The radical bromination mechanism involves three distinct phases: initiation, propagation, and termination [13] [14]. During the initiation phase, N-bromosuccinimide undergoes homolytic cleavage under photochemical or thermal conditions to generate bromine radicals [11] [15]. These bromine radicals then abstract hydrogen atoms from the benzylic position through a hydrogen atom transfer mechanism [14] [16].

Kinetic isotope effect studies provide crucial mechanistic insights into the radical bromination process. Primary kinetic isotope effects with kH/kD values ranging from 2-6 have been observed for benzylic hydrogen abstraction, confirming that C-H bond breaking occurs in the rate-determining step [17] [18]. The magnitude of these isotope effects supports a concerted hydrogen atom transfer mechanism rather than a stepwise electron transfer followed by proton transfer [14].

The use of trifluoromethylbenzene as a solvent for radical bromination reactions has been demonstrated to be particularly effective [15] [19]. The electron-withdrawing trifluoromethyl group renders the solvent chemically inert while providing an appropriate medium for radical reactions. This solvent choice minimizes competing side reactions and enhances the selectivity for benzylic bromination [19].

Computational studies using density functional theory calculations have elucidated the transition state structures for radical hydrogen atom transfer processes [14] [20]. These calculations reveal that the transition state for benzylic hydrogen abstraction by bromine radicals occurs early along the reaction coordinate, consistent with the Hammond postulate for exothermic radical reactions [20] [16].

The propagation phase involves rapid trapping of the benzylic radical by molecular bromine or N-bromosuccinimide to form the brominated product [10] [14]. This step typically exhibits very low activation barriers, making it kinetically favorable and contributing to the overall efficiency of the radical bromination process [11] [21].

Acid-Base Interactions in Hydrogen Chloride Salt Formation

The formation of 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride through acid-base interactions represents a fundamental chemical transformation involving proton transfer from hydrochloric acid to the primary amine functionality [22] [23] [24]. This process occurs through a straightforward acid-base neutralization mechanism where the lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from the hydrochloric acid [25] [26].

The thermodynamics of salt formation are highly favorable, with equilibrium constants typically exceeding 10⁹ for the reaction between primary aliphatic amines and hydrochloric acid [27]. This large equilibrium constant reflects the strong basicity of primary amines and the strength of hydrochloric acid as a proton donor [28] [29]. The driving force for salt formation arises from the significant stabilization achieved through ionic bonding between the ammonium cation and chloride anion [24] [29].

Kinetic studies demonstrate that the protonation of benzylamine derivatives by hydrochloric acid occurs extremely rapidly, typically with rate constants approaching the diffusion-controlled limit [26] [30]. The reaction proceeds through a simple bimolecular collision mechanism where the acid and base encounter each other in solution and undergo direct proton transfer without the intervention of intermediates [28] [31].

The influence of the trifluoromethyl substituent on the basicity of the amine group is minimal due to its meta position relative to the amino group [32] [33]. Unlike substituents directly conjugated with the nitrogen atom, the trifluoromethyl group does not significantly alter the electron density at the nitrogen center, allowing the amine to retain its characteristic basic properties [25] [24].

Solvent effects play a crucial role in determining the kinetics and equilibrium position of salt formation [32] [30]. In polar protic solvents, the ionic products are stabilized through solvation, further driving the equilibrium toward salt formation [28] [31]. The high polarity of the resulting ammonium chloride salt makes it highly soluble in water and other polar solvents, facilitating its isolation and purification [24] [33].

Temperature-dependent studies reveal that salt formation exhibits very low activation energies, typically less than 5 kcal/mol, consistent with the rapid kinetics observed experimentally [26] [30]. The low activation barrier reflects the minimal reorganization required for proton transfer between a strong acid and a strong base [28] [31].

Computational Modeling of Transition States

Computational modeling using density functional theory provides detailed insights into the transition state structures and energetics for reactions involving 4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride [34] [35] [36]. These calculations employ sophisticated quantum mechanical methods to predict reaction pathways, activation barriers, and product selectivities with remarkable accuracy [37] [38].

For electrophilic aromatic substitution reactions, computational studies reveal that the rate-determining transition state closely resembles the sigma complex intermediate, consistent with the Hammond postulate for endothermic reactions [35] [39]. The calculated activation energies for bromination of trifluoromethyl-substituted aromatics range from 18-26 kcal/mol, in excellent agreement with experimental values [35] [40].

The influence of the trifluoromethyl group on transition state energetics has been extensively studied through computational methods [34] [36]. These calculations demonstrate that the electron-withdrawing nature of the CF₃ group raises the energy of the transition state for electrophilic attack, explaining the reduced reactivity observed experimentally [35] [39]. The stabilization of meta-substituted sigma complexes relative to ortho and para isomers is accurately predicted by computational models [35] [41].

Radical reaction pathways have been investigated using unrestricted density functional theory calculations to properly describe the open-shell character of radical intermediates [42] [38]. These studies reveal that hydrogen atom transfer from benzylic positions proceeds through early transition states with minimal bond reorganization, supporting the experimental observation of small kinetic isotope effects [42] [43].

Computational analysis of acid-base interactions demonstrates that proton transfer from hydrochloric acid to primary amines occurs through a barrierless or nearly barrierless process [44] [43]. The calculated potential energy surfaces show a continuous decrease in energy as the proton transfers from the acid to the base, consistent with the rapid kinetics observed experimentally [44] [45].

Solvent effects have been incorporated into computational models through continuum solvation methods such as the polarizable continuum model [35] [39]. These calculations reveal that polar solvents significantly stabilize ionic transition states and products, enhancing the rates of both electrophilic substitution and acid-base reactions [39] [46]. The computed solvation energies provide quantitative predictions of solvent effects on reaction rates and equilibria [46] [45].

Advanced computational techniques including transition state optimization and intrinsic reaction coordinate calculations have been employed to map complete reaction pathways [37] [47]. These studies provide detailed mechanistic information including the timing of bond formation and breaking events, the geometry of transition states, and the energetics of elementary steps [37] [48].